molecular formula C6H12I2 B103822 1,6-Diiodohexane CAS No. 629-09-4

1,6-Diiodohexane

Cat. No. B103822
CAS RN: 629-09-4
M. Wt: 337.97 g/mol
InChI Key: QLIMAARBRDAYGQ-UHFFFAOYSA-N
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Description

1,6-Diiodohexane is a chemical compound that has been studied for its interesting chemical properties and reactions. It is a diiodo alkane, which means it contains two iodine atoms attached to a hexane chain. This compound has been investigated in various contexts, including its thermal chemistry on nickel surfaces and its inclusion in urea compounds.

Synthesis Analysis

The synthesis of 1,6-diiodohexane and related compounds has been explored in several studies. For instance, the thermal chemistry of 1,6-diiodohexane on Ni(100) single-crystal surfaces has been examined, revealing that the thermal activation leads to the scission of the C–I bonds and potentially forms a surface metallacyclic intermediate . Additionally, the synthesis of related compounds, such as 1,1,5,5,9,9-hexachlorotritelluracyclododecane, has been reported, which involves pyrolysis and redox reactions .

Molecular Structure Analysis

The molecular structure of 1,6-diiodohexane has been studied using solid-state NMR spectroscopy. This analysis has provided insights into the guest dynamics and conformational order within its urea inclusion compound . The compound exhibits a unique behavior compared to longer-chain analogs, with guest dynamics dominated by mutual exchange between two gauche conformers.

Chemical Reactions Analysis

1,6-Diiodohexane undergoes various chemical reactions upon thermal activation. On nickel surfaces, it has been shown to desorb as different products, including hexene and benzene, indicating complex reaction pathways . The reactivity of the compound is influenced by the surface and the temperature, which can lead to cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-diiodohexane have been characterized through spectroscopic methods. Raman and IR spectroscopy have been used to investigate the vibrational properties of the compound when included in a urea matrix . These studies have highlighted the differences in structural and conformational properties of 1,6-diiodohexane compared to other urea inclusion compounds.

Scientific Research Applications

  • Halogen Bonding in Layered Solids : 1,6-Diiodohexane is used in the halogen bonding-driven self-assembly of co-crystals with perfluorinated telechelic diiodoalkanes. These co-crystals exhibit layered 1D, infinite chain structures and are remarkably predictable in their structure and metrics (Metrangolo, Pilati, Resnati, & Stevenazzi, 2004).

  • Solid-state NMR Investigations : In the realm of solid-state NMR spectroscopy, 1,6-diiodohexane has been investigated to probe the guest dynamics and conformational order in urea inclusion compounds (Yang & Müller, 2007).

  • Synthesis of α,ω-Diiodoalkynes and Capped Iodobutadiynes : 1,6-Diiodohexane is crucial in the synthesis of diiodoalkynes and iodobutadiynes, showcasing its role in facilitating new methods for easy scale-up in chemical synthesis (Hlavatý, Kavan, Ticha, & entities, 2002).

  • Impact on Polymer Solar Cells : This compound is used to study the impact of alkyl chain length on the distribution of PC71BM in polymer solar cells. It's found to significantly influence the microstructure and performance of these cells (Zhao et al., 2016).

  • Catalytic Reduction Studies : 1,6-Diiodohexane plays a role in the catalytic reduction studies involving nickel(I) salen, which demonstrates its application in the field of organic chemistry and catalysis (Vanalabhpatana & Peters, 2005).

  • Electrochemical Reduction Research : Its use in electrochemical reduction studies at silver cathodes offers insights into the reduction mechanisms of dibromohexanes, contributing to the understanding of electrochemical processes (Martin, Strawsine, Mubarak, & Peters, 2015).

  • Effect on Chromatin in Living Cells : The compound has been observed to affect chromatin in human cells, immobilizing and condensing it. This provides valuable data for biological research and cell biology (Itoh et al., 2021).

Safety And Hazards

1,6-Diiodohexane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMAARBRDAYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060865
Record name Hexane, 1,6-diiodo-
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Molecular Weight

337.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diiodohexane

CAS RN

629-09-4
Record name 1,6-Diiodohexane
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URL https://commonchemistry.cas.org/detail?cas_rn=629-09-4
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Record name 1,6-Diiodohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,6-diiodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1,6-diiodo-
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Record name 1,6-diiodohexane
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Record name 1,6-DIIODOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
S Tjandra, F Zaera - The Journal of Physical Chemistry A, 1999 - ACS Publications
The thermal chemistry of 1,6-diiodohexane, 6-bromo-1-hexene, 1,5-hexadiene, methyl cyclopentane, methylene cyclopentane, and 1-methyl-1-cyclopentene on Ni(100) surfaces has …
Number of citations: 34 pubs.acs.org
G Crowder, M Townsend, M Jalilian - Journal of Molecular Structure, 1976 - Elsevier
shown that these compounds behave differently on crystallization as the chain length increases. For example, the GG conformer of trimethylene chloride was the one shown to be …
Number of citations: 7 www.sciencedirect.com
M Sakakibara, H Matsuura, H Murata - Journal of Molecular Structure, 1979 - Elsevier
The infrared and Raman spectra of 1,4-diiodobutane, 1,5-diiodopentane and 1,6-diiodohexane have been taken for samples in both the liquid and the solid state. A systematic normal …
Number of citations: 9 www.sciencedirect.com
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1995 - ACS Publications
Cyclic voltammograms for the reduction of 1, 6-dibromo-, 1, 6-diiodo-, l-bromo-6-chloro-, and 1-chloro-6-iodohexane at glassy carbon electrodes in dimethylformamidecontaining …
Number of citations: 23 pubs.acs.org
Z Wang, X Zhang, W Yao, Y Dong… - ACS Applied Polymer …, 2022 - ACS Publications
Thermosetting waterborne polyurethanes (WPUs) have received wide attention because of their excellent chemical resistance, mechanical properties, and low water absorption. …
Number of citations: 5 pubs.acs.org
Q Zhao, J Liu, H Wang, M Li, K Zhou, H Yang… - Journal of Materials …, 2015 - pubs.rsc.org
The content and ratio of two stacking styles, namely H-aggregation and J-aggregation, of 5,5′-bis{(4-(7-hexylthiophen-2-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine}-3,3′-di-2-…
Number of citations: 45 pubs.rsc.org
JP Lee, B Yoo, T Suresh, MS Kang, R Vital, KJ Kim - Electrochimica Acta, 2009 - Elsevier
A novel ionic electrolyte, 3-(iodohexyl)-1-(3-(triethoxysilyl)propylcarbamoyl)-1H-benzo[d]imidazol-3-ium iodide (SSBI) was prepared through the reaction of N-[3-(triethoxy-4-silyl)propyl]-…
Number of citations: 69 www.sciencedirect.com
K Rudman, MS Mubarak… - … Society Meeting Abstracts …, 2018 - iopscience.iop.org
A recent study has described the electrocatalytic reduction of 1,6-dibromohexane at a silver electrode. To mitigate the costs of silver electrodes, glassy carbon electrodes can be used in …
Number of citations: 0 iopscience.iop.org
Z Wang, MS Mubarak, DG Peters - … Society Meeting Abstracts …, 2018 - iopscience.iop.org
A previous study has described that [[2,2′-[1,2-ethanediylbis(nitrilomethylidyne)]bis[phenolato]-N,N′,O,O′]nickel(I), also known as nickel(I) salen, can be electrogenerated from nickel…
Number of citations: 2 iopscience.iop.org
P Vanalabhpatana, DG Peters - Journal of the Electrochemical …, 2005 - iopscience.iop.org
Reaction between stoichiometric amounts of 1, 6-dihalohexanes and electrogenerated nickel (I) salen in dimethylformamide containing tetramethylammonium tetrafluoroborate affords …
Number of citations: 74 iopscience.iop.org

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